1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine
Overview
Description
1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a piperidine ring attached to a pyrimidine ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine typically involves the reaction of 2-chloro-5-fluoropyrimidine with piperidin-4-amine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling, where the pyrimidine ring is coupled with aryl or alkyl groups in the presence of palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate (K₂CO₃), dimethylformamide (DMF) as a solvent, and heating to 80-100°C.
Coupling Reactions: Palladium acetate, triphenylphosphine, and aryl or alkyl boronic acids in an inert atmosphere.
Major Products Formed:
- Substituted pyrimidines with various functional groups depending on the nucleophile used.
- Coupled products with aryl or alkyl groups attached to the pyrimidine ring.
Scientific Research Applications
1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of 1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine.
2,4-Dichloro-5-fluoropyrimidine: Another pyrimidine derivative with similar chemical properties.
5-Fluoro-2-amino pyrimidine: A related compound with potential biological activities.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine substituents on the pyrimidine ring, which can significantly influence its reactivity and biological activity. The piperidine moiety further enhances its potential as a versatile building block in organic synthesis and drug development.
Properties
IUPAC Name |
1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClFN4/c10-9-13-5-7(11)8(14-9)15-3-1-6(12)2-4-15/h5-6H,1-4,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQCJKBTQDKUEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC(=NC=C2F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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